molecular formula C23H20N6O B10928177 1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928177
M. Wt: 396.4 g/mol
InChI Key: HYXJJWKKCNXXLO-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the naphthalen-1-ylmethyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory, but with adjustments to accommodate larger quantities and ensure cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings and heterocycles allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and naphthalen-1-ylmethyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20N6O/c1-15-10-20(21-12-24-28(2)22(21)26-15)23(30)27-18-11-25-29(14-18)13-17-8-5-7-16-6-3-4-9-19(16)17/h3-12,14H,13H2,1-2H3,(H,27,30)

InChI Key

HYXJJWKKCNXXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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